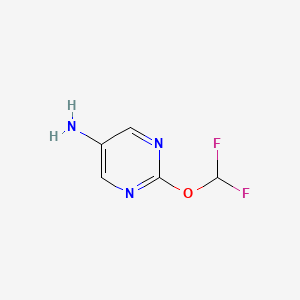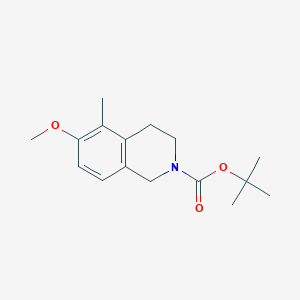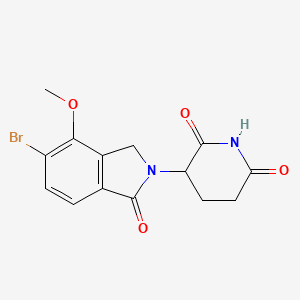
3-(5-Bromo-4-methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Bromo-4-methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a synthetic compound that belongs to the class of piperidine-2,6-dione derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-4-methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione typically involves the reaction of 5-bromo-4-methoxy-1-oxoisoindoline with piperidine-2,6-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a base, such as potassium carbonate (K2CO3). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the compound to ensure high purity and yield. Techniques such as recrystallization and chromatography are commonly used in the industrial production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Bromo-4-methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isoindolinone derivatives, while substitution reactions can produce a variety of substituted piperidine-2,6-dione derivatives .
Wissenschaftliche Forschungsanwendungen
3-(5-Bromo-4-methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(5-Bromo-4-methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain proteins and enzymes, leading to its therapeutic effects. For example, it may inhibit the activity of widely interspaced zinc finger motifs (WIZ) protein, which plays a role in gene expression regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lenalidomide: A similar compound with a different substitution pattern on the isoindolinone ring.
Thalidomide: Another related compound with similar structural features but different pharmacological properties.
Uniqueness
3-(5-Bromo-4-methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Eigenschaften
Molekularformel |
C14H13BrN2O4 |
|---|---|
Molekulargewicht |
353.17 g/mol |
IUPAC-Name |
3-(6-bromo-7-methoxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C14H13BrN2O4/c1-21-12-8-6-17(10-4-5-11(18)16-13(10)19)14(20)7(8)2-3-9(12)15/h2-3,10H,4-6H2,1H3,(H,16,18,19) |
InChI-Schlüssel |
WCLNKALSFNESHW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC2=C1CN(C2=O)C3CCC(=O)NC3=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


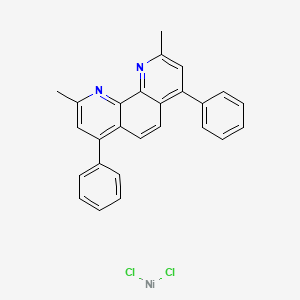
![[2-[(5-chloro-2-pyridyl)amino]-2-oxo-ethyl] 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B13916878.png)
![(2R)-2-hydroxy-N-[(3R,4E,8E)-3-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide](/img/structure/B13916887.png)
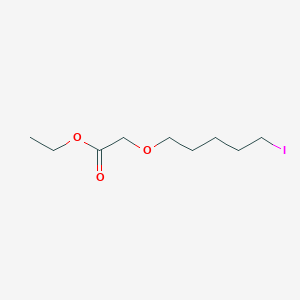

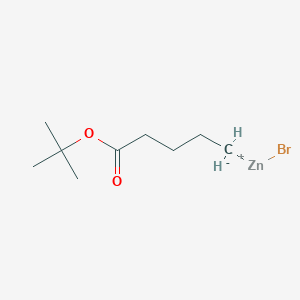
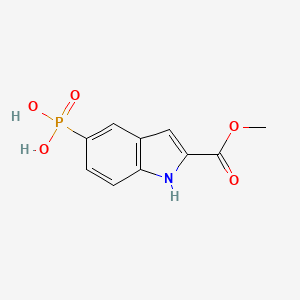
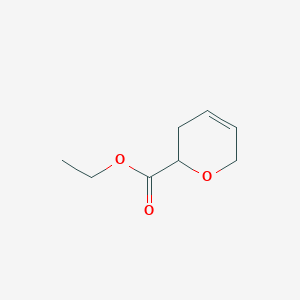
![9H-fluoren-9-ylmethyl N-[(2S)-1-phenyl-3-trityloxypropan-2-yl]carbamate](/img/structure/B13916927.png)

